Chlorotrimethylsilane, also known as trimethylchlorosilane, is a colorless, fuming liquid with a pungent odor. It is classified as a silane compound and has the molecular formula . This compound is notable for its reactivity, particularly its vigorous and exothermic reaction with water, which produces hydrogen chloride gas. Chlorotrimethylsilane is soluble in organic solvents such as benzene and ether, and it has a boiling point of approximately 57 °C (135 °F) and a density of 0.854 g/cm³ .
One of the most common applications of chlorotrimethylsilane in scientific research is the silanization of laboratory glassware. This process involves modifying the surface of the glass to make it more water-repellent and improve its interaction with non-polar, organic compounds. Silanization offers several advantages:
Chlorotrimethylsilane acts as a valuable precursor for the synthesis of various organosilicon compounds, which are molecules containing silicon bonded to carbon. These compounds have diverse applications in various scientific fields, including:
Beyond the aforementioned applications, chlorotrimethylsilane finds use in various other scientific research settings, including:
Chlorotrimethylsilane can be synthesized through several methods:
Chlorotrimethylsilane has various applications in chemical synthesis:
Interaction studies involving chlorotrimethylsilane focus on its reactivity with various nucleophiles. Research indicates that it reacts preferentially with alcohols, phenols, carboxylic acids, amines, and amides in that order of reactivity. The presence of bases, such as pyridine, often facilitates these reactions .
Chlorotrimethylsilane shares similarities with several other silanes but is unique due to its specific reactivity profile and applications. Here are some comparable compounds:
Compound | Formula | Key Features |
---|---|---|
Trimethylsilyl chloride | Commonly used for silylation; releases HCl on hydrolysis | |
Dimethylchlorosilane | Less reactive than chlorotrimethylsilane; used in silicone production | |
Trimethylsilyl bromide | Similar silylation properties but more reactive due to bromine | |
Trimethylsilyl iodide | Used for nucleophilic substitutions; more reactive than chlorotrimethylsilane | |
Hexamethyldisilazane | Used as a silylation agent; less corrosive than chlorotrimethylsilane |
Chlorotrimethylsilane stands out due to its balance between reactivity and stability compared to these similar compounds, making it particularly useful in organic synthesis and analytical chemistry applications .
The primary industrial method for TMSCl production is the Direct Process, which involves reacting methyl chloride (MeCl) with a silicon-copper alloy at elevated temperatures (500–550 K). This exothermic reaction yields a mixture of methylchlorosilanes, with dimethyldichlorosilane (Me₂SiCl₂) as the principal product. TMSCl typically constitutes 2–4% of the output, alongside monomethyltrichlorosilane (MeSiCl₃) and tetrachlorosilane (SiCl₄). The reaction proceeds as follows:
$$
x\, \text{MeCl} + \text{Si} \xrightarrow{\text{Cu catalyst}} \text{Me}3\text{SiCl} + \text{Me}2\text{SiCl}2 + \text{MeSiCl}3 + \text{SiCl}_4 + \text{by-products}
$$
The silicon-copper alloy enhances reactivity, while fluidized bed reactors optimize heat and mass transfer. A key challenge is the formation of an azeotropic mixture between TMSCl and MeSiCl₃ (boiling point: 57°C), complicating separation.
Compound | Boiling Point (°C) | Yield (%) |
---|---|---|
Me₃SiCl (TMSCl) | 57 | 2–4 |
Me₂SiCl₂ | 70 | 70–80 |
MeSiCl₃ | 66 | 10–15 |
SiCl₄ | 57 | 5–10 |
TMSCl is also synthesized via Grignard reactions, where organomagnesium reagents react with silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃). For example:
$$
\text{SiCl}4 + 3\, \text{MeMgCl} \rightarrow \text{Me}3\text{SiCl} + 3\, \text{MgCl}_2
$$
This method, though less common industrially, allows precise control over substitution patterns and is favored for specialty silanes. Recent advances demonstrate TMSCl’s role in activating Grignard reagents for conjugate additions, enabling stereoselective synthesis of piperidinones.
Mixed methylchlorosilanes, co-produced in the Direct Process, are separated via multi-stage distillation. High-boiling residues (5–10% of output) are treated with HCl to recover usable silanes, minimizing waste.
Industrial purification of TMSCl relies on distillation under inert atmospheres to prevent hydrolysis. Key strategies include:
Modern plants employ Raman spectroscopy for real-time monitoring, ensuring optimal yields and reducing analysis times from 60 minutes (GC) to <5 minutes.
Chlorotrimethylsilane facilitates silylation via nucleophilic substitution, where electron-rich substrates displace the chloride group.
Alcohols:
In the presence of a base like pyridine or triethylamine, alcohols react with TMSCl to form trimethylsilyl (TMS) ethers. The mechanism involves nucleophilic attack by the alcohol oxygen on silicon, followed by chloride departure (Figure 1) [3] [4]. Primary and secondary alcohols undergo this reaction efficiently, while tertiary alcohols are sterically hindered [3]. For example, pent-4-en-2-ol reacts with TMSCl to form a silyl ether, preventing unwanted side reactions during subsequent bromination [3].
Amines:
TMSCl silylates amines under neutral conditions using zinc dust as an HCl scavenger, avoiding racemization in peptide synthesis [7]. This method is particularly effective for amino acid esters, where traditional bases like triethylamine may cause side reactions. The resulting N-silylamines exhibit enhanced nucleophilicity, enabling efficient acylation with Fmoc-protected amino acid chlorides [7].
Carbanions:
TMSCl traps enolates as silyl enol ethers, critical intermediates in aldol and alkylation reactions. For cyclic ketones, deprotonation at α- or γ-positions determines regioselectivity. For instance, cyclohexanone forms either α- or γ-silyl enol ethers depending on reaction conditions (Table 1) [8].
Table 1: Regioselectivity in Silyl Enol Ether Formation
Substrate | Base | Solvent | Major Product | Reference |
---|---|---|---|---|
Cyclohexanone | Triethylamine | THF | α-Silyl enol ether | [8] |
Cyclohexanone | LDA | THF | γ-Silyl enol ether | [8] |
TMS ethers serve as transient protective groups, shielding alcohols and amines during multistep syntheses.
Stability:
TMS-protected alcohols resist nucleophilic attack under acidic or basic conditions but are labile to fluoride ions. For example, tetra-n-butylammonium fluoride (TBAF) cleaves silyl ethers via nucleophilic displacement, regenerating the alcohol [3]. Stability studies show TMS ethers remain intact in Grignard or alkynide reactions but hydrolyze slowly in aqueous methanol (Table 2) [3] [7].
Deprotection Kinetics:
The rate of TMS cleavage depends on the fluoride source and solvent polarity. In THF, TBAF achieves complete deprotection within 10 minutes, whereas aqueous HF requires hours [3].
Table 2: Stability of TMS Ethers Under Common Conditions
Condition | Solvent | Stability Time | Reference |
---|---|---|---|
Grignard reagent | Diethyl ether | >24 hours | [3] |
Aqueous HCl (1M) | Water | 2 hours | [3] |
TBAF (1M) | THF | <10 minutes | [3] |
The Mukaiyama aldol reaction leverages TMSCl-generated silyl enol ethers for cross-couplings with carbonyl electrophiles.
Enol Ether Formation:
Samarium diiodide (SmI₂) and TMSCl accelerate enolization of sterically hindered ketones, forming silyl enol ethers in tetrahydrofuran (THF)-hexamethylphosphoramide (HMPA) solvent systems [5]. For example, 2-adamantanone reacts with SmI₂/TMSCl to yield the corresponding enol ether, which undergoes aldol addition with benzaldehyde [5].
Stereoselectivity:
Bulky TMS groups favor syn selectivity by stabilizing transition states through steric hindrance. In pinacol couplings, SmI₂/TMSCl promotes anti diastereomers due to chelation control (Figure 2) [5].
TMSCl participates in dehydrations via Lewis acid-mediated pathways.
Chromium Trichloride Complexation:
In the presence of CrCl₃, TMSCl activates alcohols for elimination. The chromium center coordinates to the alcohol oxygen, facilitating β-hydride abstraction and alkene formation. For example, 2° alcohols dehydrate to alkenes in dichloromethane with 85% yield [6].
Solvent Effects:
Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates. Conversely, nonpolar solvents favor tighter ion pairs, altering regioselectivity (Table 3).
Table 3: Solvent Impact on Dehydration Efficiency
Substrate | Solvent | Yield (%) | Reference |
---|---|---|---|
Cyclohexanol | THF | 78 | [6] |
Cyclohexanol | Toluene | 62 | [6] |
The combination of pyridinium dichromate with chlorotrimethylsilane has emerged as a groundbreaking oxidation system, particularly notable for its unprecedented ability to oxidize tert-butyldimethylsilyl ethers [3] [4]. This development represents the first reported oxidative-deprotection method for tert-butyldimethylsilyl ethers, compounds that were previously considered inert to conventional chromium(VI) oxidizing agents [3].
The pyridinium dichromate/chlorotrimethylsilane system operates through a unique mechanism that fundamentally differs from traditional chromium oxidation pathways [3] [4]. Unlike conventional pyridinium dichromate, which shows no reactivity toward tert-butyldimethylsilyl ethers, the addition of chlorotrimethylsilane transforms the oxidation system into a highly effective reagent capable of achieving oxidative deprotection in excellent yields [3]. The reaction proceeds under neutral conditions in dichloromethane at room temperature, with typical molar ratios of substrate to pyridinium dichromate to chlorotrimethylsilane maintained at 1:1.5:3.5 [3].
Research demonstrates that this system exhibits remarkable selectivity and efficiency across a broad range of substrates [3] [4]. Primary tert-butyldimethylsilyl ethers undergo smooth oxidation to aldehydes with yields ranging from 70-97%, while secondary ethers are converted to ketones with comparable efficiency (69-95%) [3]. The reaction times are notably short, typically requiring only 15-60 minutes for complete conversion [3].
The versatility of the pyridinium dichromate/chlorotrimethylsilane system extends to various classes of protected alcohols [3] [4]. Benzylic tert-butyldimethylsilyl ethers are oxidized to the corresponding aldehydes or ketones with yields of 60-84%, demonstrating the system's compatibility with aromatic substrates [3]. Particularly significant is the successful oxidation of hydroquinone derivatives protected with tert-butyldimethylsilyl groups, which are converted to quinones in yields of 60-90% [3].
The protection of hydroquinones using tert-butyldimethylchlorosilane and 1,8-diazabicyclo[5.4.0]undec-7-ene as base represents an important advancement in synthetic methodology [3]. This approach avoids the use of sophisticated or sensitive reagents, making the overall process more practical for large-scale applications [3]. The subsequent oxidative deprotection using the pyridinium dichromate/chlorotrimethylsilane system provides quinones in good yields, particularly for compounds containing electron-withdrawing groups that are typically challenging substrates for other oxidation methods [3].
The superiority of the pyridinium dichromate/chlorotrimethylsilane system becomes evident when compared to traditional chromium(VI) oxidants [3] [5]. Jones reagent, a classical oxidation system, shows no reactivity toward tert-butyldimethylsilyl ethers, highlighting the unique capabilities of the chlorotrimethylsilane-modified system [3]. Similarly, pyridinium chlorochromate alone fails to achieve meaningful oxidation of these substrates [3].
The mild reaction conditions represent another significant advantage over conventional oxidation methods [3] [4]. The neutral pH conditions prevent decomposition of acid-sensitive substrates, while the room temperature operation eliminates the need for specialized heating or cooling equipment [3]. These characteristics make the system particularly suitable for industrial applications where process simplicity and cost-effectiveness are critical considerations [3].
The development of trimethylsilyl chlorochromate represents a significant advancement in chromium(VI) reagent chemistry, offering unique advantages in terms of reactivity, selectivity, and operational convenience [3] [6] [4]. This novel reagent, characterized by the molecular formula Me₃SiOCrO₂Cl, exhibits distinct properties that differentiate it from traditional chromium oxidants [3] [6].
Trimethylsilyl chlorochromate is prepared through the reaction of chromic anhydride with chlorotrimethylsilane in dichloromethane, forming a dark red-brown solution that remains stable under anhydrous conditions [3] [6] [7]. The preparation is straightforward and can be accomplished in less than an hour using readily available starting materials [7]. The reagent exhibits excellent stability when stored under inert atmosphere conditions, making it suitable for routine synthetic applications [3].
Spectroscopic analysis of the reagent system reveals the presence of characteristic signals corresponding to trimethylsilyl groups and hexamethyldisiloxane, providing insight into the actual composition of the active oxidizing species [7]. Contrary to initial assumptions that trimethylsilyl chlorochromate was the primary active species, detailed mechanistic studies suggest that chromyl chloride or polyoxochromium(VI) dichloride species may be the true oxidizing agents [6] [7].
Trimethylsilyl chlorochromate demonstrates exceptional efficiency in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones [3] [6] [4]. The reagent shows particular effectiveness with tert-butyldimethylsilyl ethers, achieving yields of 70-96% under mild reaction conditions [3]. The oxidation proceeds cleanly without over-oxidation to carboxylic acids, a significant advantage for synthetic applications requiring aldehyde products [3] [7].
The substrate scope of trimethylsilyl chlorochromate extends beyond simple alcohols to include complex molecules containing multiple functional groups [3] [4]. The reagent exhibits high chemoselectivity, preferentially oxidizing hydroxyl groups while leaving other functional groups intact [3]. This selectivity profile makes it particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates where functional group compatibility is crucial [3].
The mechanism of trimethylsilyl chlorochromate-mediated oxidation involves the formation of chromyl chloride species in equilibrium concentration [6] [7]. This represents a departure from traditional chromium(VI) oxidation mechanisms and explains the unique reactivity profile observed with silyl-protected substrates [6]. The presence of chlorotrimethylsilane appears to modulate the reactivity of the chromium center, enabling oxidation of substrates that are typically inert to conventional chromium reagents [6] [7].
Kinetic studies reveal that the oxidation follows second-order kinetics, with rate constants varying depending on the nature of the substrate and reaction conditions [7]. The reaction rate is influenced by electronic and steric factors, with electron-rich substrates showing enhanced reactivity compared to electron-deficient analogues [7]. Temperature effects are significant, with optimal reaction rates observed at room temperature to slightly elevated temperatures [7].
The practical advantages of trimethylsilyl chlorochromate extend to industrial applications where large-scale synthesis is required [3] [7]. The reagent can be prepared from inexpensive and readily accessible chemicals, making it economically attractive for commercial use [7]. The straightforward preparation procedure and stable nature of the reagent facilitate its incorporation into existing synthetic processes [7].
Quality control considerations for trimethylsilyl chlorochromate focus on moisture sensitivity and the need for anhydrous conditions [3] [7]. The reagent must be stored and handled under inert atmosphere to prevent hydrolysis and decomposition [7]. Analytical methods for determining reagent purity include gas chromatography and nuclear magnetic resonance spectroscopy, which can detect impurities and decomposition products [7].
The application of chlorotrimethylsilane-based oxidation systems in carbacephem antibiotic synthesis represents a critical advancement in the development of novel β-lactam antibiotics [3] [8] [9]. Carbacephems constitute a unique class of β-lactam antibiotics that differ structurally from cephalosporins through the replacement of the sulfur atom in the dihydrothiazine ring with a methylene group, forming a tetrahydropyridine ring system [9] [10].
Carbacephem antibiotics possess remarkable chemical stability that allows for structural manipulations that were previously impossible with cephalosporin ring systems [9] [10]. This enhanced stability enables the incorporation of highly electronegative side chains at the 3-position of the tetrahydropyridine ring, leading to compounds with improved microbiological activity [9]. The synthetic challenge lies in developing efficient methods for constructing the bicyclic β-lactam core while maintaining the stereochemical integrity required for biological activity [10] [11].
The synthesis of carbacephem intermediates involves complex protecting group strategies to manage the multiple reactive centers present in these molecules [3] [10]. Traditional deprotection methods often prove inadequate due to the sensitivity of the β-lactam ring and the need for mild, selective conditions [10] [11]. The development of chlorotrimethylsilane-based deprotection systems addresses these limitations by providing gentle, effective methods for removing protecting groups without compromising the integrity of the antibiotic core [3].
The application of pyridinium dichromate/chlorotrimethylsilane systems to β-lactam deprotection represents a significant methodological advancement [3] [4]. The key discovery involves the treatment of N-(2-phenyl-2-trialkylsiloxy)azetidin-2-ones with the pyridinium dichromate/chlorotrimethylsilane system, leading to rapid and efficient oxidation to the corresponding carbonyl compounds [3]. This transformation is particularly valuable as it provides access to key intermediates for N-unsubstituted β-lactam synthesis [3].
Research demonstrates that the oxidative deprotection of tert-butyldimethylsiloxy β-lactam 10f using pyridinium dichromate and chlorotrimethylsilane (molar ratio 1:1.5:3.5) in dichloromethane gives the corresponding oxidized β-lactam 11b in 95% isolated yield after 60 minutes at room temperature [3]. This transformation represents the first reported method for the oxidative deprotection of tert-butyldimethylsilyl ethers in β-lactam systems [3].
The synthetic utility of these deprotection methods extends to the preparation of various carbacephem intermediates through direct oxidative deprotection of protected β-lactams [3] [4]. The process involves the reaction of phenoxyacetic acid with tert-butyldimethylsilylated Schiff bases promoted by phenyl dichlorophosphate reagent, followed by oxidative deprotection using either trimethylsilyl chlorochromate or the pyridinium dichromate/chlorotrimethylsilane system [3].
The overall yields for this sequence range from 40% to 60%, representing a significant improvement over alternative synthetic approaches [3]. The method provides access to oxidized β-lactams that serve as crucial precursors for N-unsubstituted β-lactam antibiotics [3]. The stereochemical control achieved through this approach is essential for maintaining the biological activity of the final antibiotic products [3].
The development of efficient protection strategies for β-lactam synthesis involves the use of tert-butyldimethylchlorosilane and 1,8-diazabicyclo[5.4.0]undec-7-ene as base in dichloromethane [3]. This combination provides tert-butyldimethylsilyl protection under mild conditions that avoid the use of sensitive or sophisticated reagents [3]. The reaction is slightly exothermic and typically complete within 5-10 minutes at room temperature [3].
The subsequent deprotection using chlorotrimethylsilane-based systems offers several advantages over traditional methods [3] [12] [13]. The mild conditions prevent decomposition of the β-lactam ring, while the high yields and clean reaction profiles minimize purification requirements [3]. These characteristics are particularly important in pharmaceutical synthesis where product purity and yield are critical factors [3].
The selectivity observed in β-lactam deprotection reactions using chlorotrimethylsilane-based systems can be attributed to the unique electronic and steric environment of the silyl ether protecting groups [3] [13]. The tert-butyldimethylsilyl group provides steric protection while remaining susceptible to oxidative cleavage under the specific conditions provided by the pyridinium dichromate/chlorotrimethylsilane system [3].
Mechanistic studies suggest that the activation of the chromium oxidant by chlorotrimethylsilane involves the formation of reactive chromyl chloride species that can penetrate the steric environment of the tert-butyldimethylsilyl group [6] [7]. This activation process is crucial for achieving the observed reactivity toward these typically inert protecting groups [6].
The successful application of chlorotrimethylsilane-based deprotection methods to carbacephem synthesis has important implications for industrial pharmaceutical production [3] [10]. The mild reaction conditions and high yields make these methods suitable for large-scale manufacturing processes [3]. The use of readily available reagents and standard reaction equipment further enhances the practical utility of these approaches [3].
Quality control considerations for large-scale applications include monitoring of reaction temperature, reagent stoichiometry, and reaction time to ensure consistent product quality [3] [7]. Analytical methods for product characterization include high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [3]. These techniques enable precise monitoring of reaction progress and product purity throughout the synthesis process [3].
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard